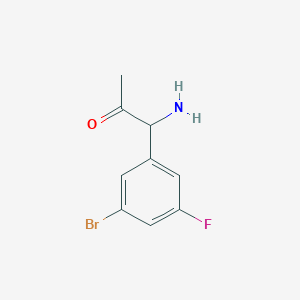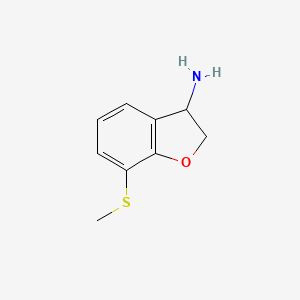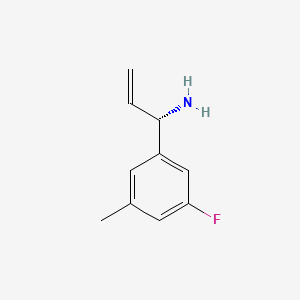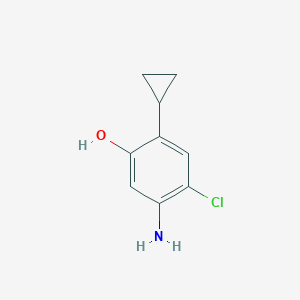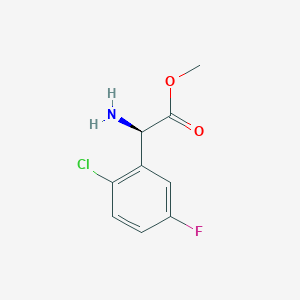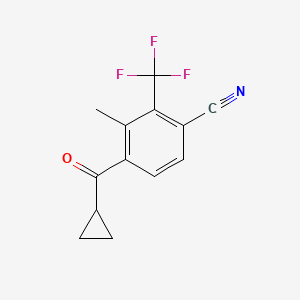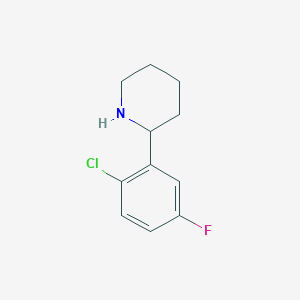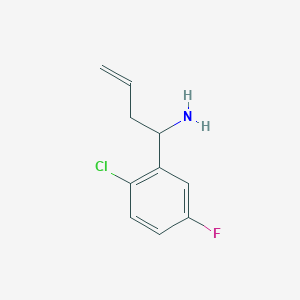
(1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the 1-position. This compound is characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The hydroxyl group is then converted to an amino group through a series of reactions, including protection and deprotection steps.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).
Major Products:
Oxidation: Ketone derivative.
Reduction: Amine derivative.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Acts as a chiral catalyst in asymmetric synthesis.
Biology:
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Ligand: Functions as a ligand in receptor binding studies.
Medicine:
Drug Development: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity.
Comparison with Similar Compounds
(1R)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(3-methylphenyl)propan-2-OL: A similar compound with a methyl group instead of a tert-butyl group.
1-Amino-1-(3-phenyl)propan-2-OL: A compound with a phenyl group without any substituents.
Uniqueness:
Stereochemistry: The (1S) configuration provides specific chiral properties.
Substituent Effects: The tert-butyl group significantly influences the compound’s reactivity and binding properties.
This detailed article provides a comprehensive overview of (1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9?,12-/m1/s1 |
InChI Key |
UEUNZLPXPGHDJN-FFFFSGIJSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=CC=C1)C(C)(C)C)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid](/img/structure/B13047515.png)
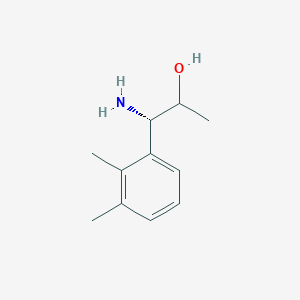
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047526.png)
